5-Methoxyquinoline-3-carbaldehyde
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Overview
Description
5-Methoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring system with a methoxy group at the 5-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. The starting material, 5-methoxyquinoline, is treated with a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Vilsmeier-Haack reaction remains a common method for synthesizing quinoline derivatives on a larger scale due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Methoxyquinoline-3-carboxylic acid.
Reduction: 5-Methoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxyquinoline-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxyquinoline-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chloro group at the 2-position instead of a methoxy group.
2-Methoxyquinoline-3-carbaldehyde: Similar but with the methoxy group at the 2-position.
Uniqueness
5-Methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and biological activity. The methoxy group at the 5-position can enhance the compound’s electron-donating properties, potentially affecting its interactions with biological targets .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)5-8(7-13)6-12-10/h2-7H,1H3 |
InChI Key |
VQDMURIWGCFWKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)C=O |
Origin of Product |
United States |
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